((4'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine
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Overview
Description
N-(4’-Chloro-4-biphenylylsulfonyl)-DL-valine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group with a chlorine atom and a sulfonyl group attached, along with a valine moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Chloro-4-biphenylylsulfonyl)-DL-valine typically involves the reaction of 4-chloro-4-biphenylsulfonyl chloride with DL-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-(4’-Chloro-4-biphenylylsulfonyl)-DL-valine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Chloro-4-biphenylylsulfonyl)-DL-valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of biphenyl derivatives without the chlorine atom.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
N-(4’-Chloro-4-biphenylylsulfonyl)-DL-valine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4’-Chloro-4-biphenylylsulfonyl)-DL-valine involves its interaction with specific molecular targets. The biphenyl group can intercalate with hydrophobic regions of proteins or cell membranes, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4’-Chloro-4-biphenylylsulfonyl)glycine
- N-(4’-Chloro-4-biphenylyl)cyclopropanecarboxamide
- 4-[(4’-Chloro-4-biphenylyl)sulfonyl]morpholine
Uniqueness
N-(4’-Chloro-4-biphenylylsulfonyl)-DL-valine is unique due to the presence of the valine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTONAIKVYGVBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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